molecular formula C22H22INO8 B5162240 Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate

Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate

Cat. No.: B5162240
M. Wt: 555.3 g/mol
InChI Key: IDLIZWTWFBDGMJ-UHFFFAOYSA-N
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Description

Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate is a complex organic compound that features a combination of aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Iodination: Introduction of the iodine atom into the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Nitration: Introduction of the nitro group.

    Esterification: Formation of the ester functional group.

    Condensation: Formation of the final product through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodine atom could yield a variety of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-[[3-iodo-5-methoxyphenyl]methylidene]propanedioate: Similar structure but lacks the nitro and methoxy groups on the aromatic ring.

    Diethyl 2-[[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate: Similar structure but lacks the methoxy group on the aromatic ring.

Uniqueness

Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate is unique due to the presence of both the nitro and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and drugs.

Properties

IUPAC Name

diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22INO8/c1-4-30-21(25)17(22(26)31-5-2)10-15-11-18(23)20(19(12-15)29-3)32-13-14-6-8-16(9-7-14)24(27)28/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLIZWTWFBDGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)I)OCC2=CC=C(C=C2)[N+](=O)[O-])OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22INO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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